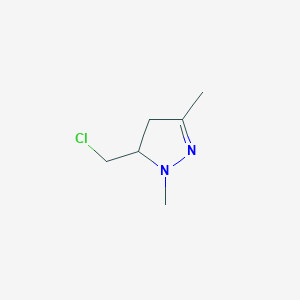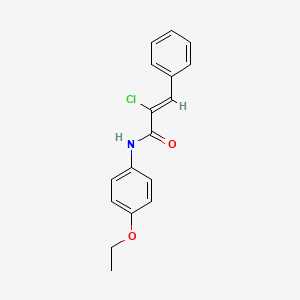
2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C14H20O Lilial . It is also referred to as 3-(4-tert-butylphenyl)-2-methylpropanal . Lilial is a synthetic fragrance compound widely used in the cosmetic and personal care industry due to its pleasant floral scent, reminiscent of lilies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lilial can be synthesized through several methods. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form tert-butylbenzene . This is followed by a Friedel-Crafts acylation reaction with propionaldehyde to yield Lilial .
Industrial Production Methods
In industrial settings, the production of Lilial often involves the oxidation of alkenes to form the aldehyde group. This can be achieved through the ozonization of alkenes or the hydration of alkynes . The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lilial undergoes various chemical reactions, including:
Oxidation: Lilial can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aromatic ring in Lilial can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted aromatic compounds depending on the reagent used
Aplicaciones Científicas De Investigación
Lilial has several applications in scientific research:
Chemistry: Used as a model compound in studies of aldehyde reactions and fragrance chemistry.
Biology: Investigated for its effects on olfactory receptors and potential biological activity.
Medicine: Explored for its potential therapeutic effects and as a fragrance in medicinal products.
Industry: Widely used in the formulation of perfumes, deodorants, and other personal care products
Mecanismo De Acción
Lilial exerts its effects primarily through its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral scent. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Acetate: Another fragrance compound with a floral scent, but with a different molecular structure.
Cinnamaldehyde: Shares the aldehyde functional group but has a distinct cinnamon scent.
Citral: A lemon-scented aldehyde used in fragrances and flavorings
Uniqueness of Lilial
Lilial is unique due to its tert-butyl group attached to the aromatic ring, which imparts a distinct floral scent that is highly valued in the fragrance industry. Its stability and pleasant odor make it a preferred choice for many cosmetic and personal care products .
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O/c1-9-7-10(2)12(11(3)8-9)13(15)14(4,5)6/h7-8H,1-6H3 |
Clave InChI |
WIJOXYWRGOPMTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B14801803.png)
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)

![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)



![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14801854.png)
